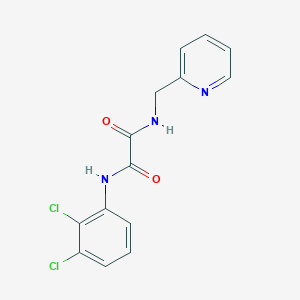
3-(4-ethylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves the reaction of aromatic and heteroaromatic aldehydes with thiazolidinone precursors. A study by Horishny et al. (2020) explored the reaction of aromatic aldehydes with 3-[2-(4-hydroxyphenyl)ethyl]-2-thioxothiazolidine-4-one, leading to a series of new derivatives, which indicates a similar synthetic route may be applicable for the compound (Horishny, Chaban, & Matiychuk, 2020).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is often determined using spectroscopic techniques such as FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction. Khelloul et al. (2022) utilized these techniques to elucidate the structure of a similar thiazolidin-4-one derivative, providing a basis for understanding the structural aspects of 3-(4-ethylphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one (Khelloul et al., 2022).
Chemical Reactions and Properties
Thiazolidinone derivatives are known for their reactivity towards various chemical agents, leading to a range of reactions such as cycloadditions and condensations. Badawy et al. (2015) described the synthesis of 5-arylmethylene-3-phenyl-4-thioxo-2-thiazolidinone derivatives through condensation reactions, suggesting potential reactivity pathways for the compound of interest (Badawy, Metwally, & Okpy, 2015).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystallinity, can be inferred from their molecular structure and intermolecular interactions. Studies like those by Delgado et al. (2005) on the supramolecular structures of thiazolidin-4-ones provide insights into the physical properties through hydrogen bonding patterns and crystal packing (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Evaluation
Thiazolidinone derivatives have been synthesized for various biological activity evaluations. The synthesis involves condensation reactions with aromatic aldehydes and chloroacetic acid, leading to compounds tested for anti-HIV effects, although specific activities have not always been observed. The structural confirmation of these compounds is supported by elemental analyses, NMR, IR, and mass spectrometry data (Mahajan et al., 2012).
Antitumor and Anti-Inflammatory Properties
Another focus area is the investigation of antitumor and anti-inflammatory activities. New derivatives of thiazolidinone have been synthesized, showing promising results in exceeding known drugs in their actions. This research underscores the potential of thiazolidinone compounds in therapeutic applications, highlighting the importance of continuous synthesis and biological evaluation (Horishny et al., 2020).
Photochemical and Quantum Chemical Studies
Thiazolidinone derivatives have also been explored for their photochemical properties. Studies on the rearrangement of dihydro-1,3-thiazines upon photolysis to thiazolidine and other derivatives reveal interesting photochemical behaviors. These investigations contribute to a deeper understanding of the chemical properties of thiazolidinone derivatives and their potential in photochemical applications (Bhatia et al., 1998).
Additionally, quantum chemical methods have been employed to study the structure and electronic properties of thiazolidinone derivatives. X-ray diffraction, NMR, and theoretical calculations offer insights into the molecular structure, electrostatic potential, and chemical reactivity descriptors, further illustrating the versatility of these compounds in scientific research (Megrouss et al., 2019).
Propiedades
IUPAC Name |
(5Z)-3-(4-ethylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS3/c1-2-11-5-7-12(8-6-11)17-15(18)14(21-16(17)19)10-13-4-3-9-20-13/h3-10H,2H2,1H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGGKKJFSUMBOR-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(4-ethylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2,4-difluorophenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4578750.png)


![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4578763.png)
![N-(3-methoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4578766.png)
![6,6'-methylenebis[2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one]](/img/structure/B4578769.png)
![N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4578781.png)
![N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide](/img/structure/B4578786.png)
![1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4578792.png)

![2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4578802.png)
![3-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4578804.png)
![N-(3,4-dichlorophenyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578831.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4578839.png)